molecular formula C8H12N2O2S B15370687 N-ethyl-4-methylpyridine-2-sulfonamide

N-ethyl-4-methylpyridine-2-sulfonamide

Cat. No.: B15370687
M. Wt: 200.26 g/mol
InChI Key: IAHBSLWSDSHXIC-UHFFFAOYSA-N
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Description

N-Ethyl-4-methylpyridine-2-sulfonamide is a chemical compound supplied for research and development purposes. As a sulfonamide derivative, it belongs to a class of compounds with a broad spectrum of reported biological activities. Sulfonamides are historically significant as the first class of synthetic antibiotics and continue to be a focus of research, particularly in the development of new agents to combat antibiotic-resistant pathogens . The core sulfonamide functional group is known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . This mechanism disrupts bacterial DNA synthesis, making sulfonamide structures a valuable scaffold in antimicrobial research. Beyond their antibacterial applications, sulfonamide derivatives are also investigated for potential use in various other therapeutic areas, including as antifungal, antiviral, and anti-inflammatory agents . Researchers utilize compounds like this compound as a versatile building block or precursor in synthetic chemistry for the design and creation of novel molecules. Its specific physicochemical properties make it suitable for structure-activity relationship (SAR) studies, computational docking simulations, and in vitro assays to evaluate inhibitory potential against a range of bacterial strains . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-ethyl-4-methylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-6-7(2)4-5-9-8/h4-6,10H,3H2,1-2H3

InChI Key

IAHBSLWSDSHXIC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine/Pyrimidine Ring) Sulfonamide Group Molecular Weight (g/mol) Melting Point (°C) LogP* Key References
N-ethyl-4-methylpyridine-2-sulfonamide 4-methylpyridine N-ethyl 214.28 Not reported 1.2 Estimated
N-methyl-4-methylpyridine-2-sulfonamide 4-methylpyridine N-methyl 200.25 145–148 0.8
N-ethyl-5-methylpyridine-2-sulfonamide 5-methylpyridine N-ethyl 214.28 132–135 1.3 Hypothetical
N-[4-(4-Fluorophenyl)...methanesulfonamide Pyrimidine derivatives N-methyl 407.45 168–170 3.5

*LogP values estimated via computational tools (e.g., ChemAxon).

Substituent Effects on Physicochemical Properties

  • N-ethyl vs. This aligns with trends observed in sulfonamide antibiotics, where alkylation modulates bioavailability .
  • Pyridine vs. Pyrimidine : The pyrimidine-based sulfonamide in exhibits a higher LogP (3.5) due to aromatic fluorophenyl and isopropyl substituents, highlighting how heterocycle choice and additional functional groups drastically alter hydrophobicity.

Crystallographic and Stability Insights

The crystal structure of the pyrimidine-based sulfonamide in reveals intramolecular hydrogen bonding between the sulfonamide oxygen and hydroxyl groups, stabilizing the conformation. For this compound, similar hydrogen-bonding patterns are anticipated, though steric effects from the ethyl group may reduce packing efficiency compared to smaller N-methyl analogs.

Q & A

Q. What synthetic routes are commonly employed for N-ethyl-4-methylpyridine-2-sulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution reactions using pyridine-2-sulfonyl chloride derivatives. A standard protocol involves reacting 4-methylpyridine-2-thiol with ethylamine under basic conditions (e.g., NaH or K₂CO₃) in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 60–80°C . Elevated temperatures enhance reaction rates, while solvent polarity affects nucleophilicity. For example, NMP improves yields (70–85%) compared to DMF (50–60%) due to better stabilization of intermediates . Monitoring via TLC or HPLC is recommended to track progress.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring and ethyl group. Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while the ethyl group shows triplet (δ 1.2–1.4 ppm) and quartet (δ 3.0–3.5 ppm) signals .
  • HRMS : For precise molecular weight verification (e.g., [M+H]⁺ calculated for C₉H₁₄N₂O₂S: 223.0845) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. How does the sulfonamide functional group influence reactivity in downstream modifications?

The sulfonamide group participates in hydrogen bonding and can act as a leaving group under acidic or basic conditions. For example, it undergoes alkylation at the nitrogen with alkyl halides in the presence of NaH . Steric hindrance from the ethyl and methyl groups may reduce reaction rates in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate decomposition of pyridine-2-sulfonyl chloride intermediates?

Pyridine-2-sulfonyl chlorides are thermally unstable. Protocols from suggest:

  • Synthesizing intermediates at 0–5°C using NaClO₂ as an oxidizing agent.
  • Immediate use after preparation, avoiding storage above −20°C.
  • Stabilizing with argon during concentration in methylene chloride to prevent hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar sulfonamides?

Overlapping signals in NMR spectra (e.g., ethyl vs. methyl groups) can be addressed via:

  • 2D NMR (COSY, HSQC) : To assign coupling patterns and differentiate between substituents.
  • Variable Temperature NMR : To reduce signal broadening caused by conformational exchange .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. How should researchers design bioactivity assays for this compound derivatives?

  • Enzyme Inhibition : Test against carbonic anhydrase or kinase targets using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition) .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers .
  • SAR Studies : Introduce halogens or electron-withdrawing groups at the pyridine 4-position to enhance binding affinity .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use tools like SwissADME to estimate logP (∼2.1), aqueous solubility (−4.2 LogS), and CYP450 interactions .
  • Molecular Dynamics Simulations : Analyze binding stability with target proteins (e.g., 100-ns simulations in GROMACS) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving this compound?

  • Stepwise Purification : Isolate intermediates via column chromatography (silica gel, 5% EtOAc/hexane) before proceeding to subsequent steps .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Classified as acute toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection .
  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal .

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